molecular formula C27H23O2PS B15211473 (Phenylthio)(triphenylphosphoranylidene)methyl acetate

(Phenylthio)(triphenylphosphoranylidene)methyl acetate

Cat. No.: B15211473
M. Wt: 442.5 g/mol
InChI Key: LLLDTSCLYCYKQT-UHFFFAOYSA-N
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Description

(Phenylthio)(triphenylphosphoranylidene)methyl acetate is a complex organic compound known for its unique chemical structure and reactivity It is a derivative of triphenylphosphorane, featuring a phenylthio group and a methyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Phenylthio)(triphenylphosphoranylidene)methyl acetate typically involves the reaction of triphenylphosphine with a suitable precursor. One common method is the Wittig reaction, where triphenylphosphine reacts with an aldehyde or ketone in the presence of a base to form the corresponding ylide. This ylide then reacts with a phenylthio-substituted carbonyl compound to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions under controlled conditions. The reaction parameters, such as temperature, solvent, and base, are optimized to maximize yield and purity. Common solvents include dichloromethane and tetrahydrofuran, while bases like sodium hydride or potassium tert-butoxide are often used .

Chemical Reactions Analysis

Types of Reactions

(Phenylthio)(triphenylphosphoranylidene)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphorane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(Phenylthio)(triphenylphosphoranylidene)methyl acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts .

Mechanism of Action

The mechanism of action of (Phenylthio)(triphenylphosphoranylidene)methyl acetate involves its ability to form stable ylides, which can participate in various chemical reactions. The phenylthio group enhances the stability of the ylide, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Phenylthio)(triphenylphosphoranylidene)methyl acetate is unique due to the presence of the phenylthio group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where enhanced stability and reactivity are desired .

Properties

Molecular Formula

C27H23O2PS

Molecular Weight

442.5 g/mol

IUPAC Name

[phenylsulfanyl-(triphenyl-λ5-phosphanylidene)methyl] acetate

InChI

InChI=1S/C27H23O2PS/c1-22(28)29-27(31-26-20-12-5-13-21-26)30(23-14-6-2-7-15-23,24-16-8-3-9-17-24)25-18-10-4-11-19-25/h2-21H,1H3

InChI Key

LLLDTSCLYCYKQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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